塩酸ビシファジン

概要

説明

ビシファジン塩酸塩は、1-(4-メチルフェニル)-3-アザビシクロ[3.1.0]ヘキサン塩酸塩としても知られており、非オピオイド鎮痛薬です。 それはノルエピネフリンおよびセロトニントランスポーターの阻害剤として機能し、またNMDA拮抗薬としても作用します 。 当初はアメリカン・シアナミドで発見され、後にさらに開発するためにDOV Pharmaceuticalにライセンスされました .

科学的研究の応用

ビシファジン塩酸塩は、科学研究で幅広く応用されています。

化学: ノルエピネフリンとセロトニンの再取り込み阻害の影響を調べるためのモデル化合物として使用されます。

生物学: 神経伝達物質系への影響と潜在的な治療用途に焦点を当てた研究が行われています。

医学: 鎮痛作用、特に慢性疼痛や糖尿病性神経障害の治療における鎮痛作用について調査されています.

産業: その独特の薬理学的プロファイルにより、オピオイドに比べて副作用の少ない新しい鎮痛薬を開発するための候補となっています.

作用機序

ビシファジン塩酸塩は、ノルエピネフリンとセロトニンの生理的活動を終了させる輸送タンパク質を阻害することによって、その効果を発揮します。 この神経伝達物質の作用の強化と延長は、その鎮痛作用をもたらします 。 さらに、それはNMDA拮抗薬として作用し、さらにその鎮痛効果に貢献します .

類似化合物:

デュロキセチン: 疼痛管理に使用される、もう1つのセロトニン-ノルエピネフリン再取り込み阻害剤。

ベンラファキシン: 作用機序が似ていますが、主に抗うつ薬として使用されます。

ミルナシプラン: 線維筋痛症に使用され、薬理学的プロファイルが似ています。

独自性: ビシファジン塩酸塩は、ノルエピネフリン、セロトニン、ドーパミン輸送体を影響を与える、広範囲にわたるモノアミン輸送体阻害のためにユニークです 。 これは、それを「トリプル再取り込み阻害剤」にし、オピオイドに関連する副作用なしに、さまざまな種類の疼痛の治療において独自の利点を提供します .

生化学分析

Biochemical Properties

Bicifadine Hydrochloride acts as an inhibitor of both the norepinephrine and serotonin transporters . It also has effects at the dopamine transporter (DAT), effectively making it a broad-spectrum monoamine transporter inhibitor . This interaction with multiple transport proteins allows Bicifadine Hydrochloride to enhance and prolong the actions of norepinephrine and serotonin .

Cellular Effects

The primary cellular effect of Bicifadine Hydrochloride is the enhancement and prolongation of norepinephrine and serotonin actions . This is achieved by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines

Molecular Mechanism

The molecular mechanism of Bicifadine Hydrochloride primarily involves the inhibition of norepinephrine and serotonin transporters . It also interacts with the dopamine transporter, making it a broad-spectrum monoamine transporter inhibitor . This allows Bicifadine Hydrochloride to enhance and prolong the actions of these neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that Bicifadine Hydrochloride is well absorbed in all species tested, with most of the radioactivity recovered in the urine within the first 24 hours .

Dosage Effects in Animal Models

The effects of Bicifadine Hydrochloride vary with different dosages in animal models . It has been shown to be effective in animal models of acute and chronic pain

Metabolic Pathways

The primary enzymes responsible for the metabolism of Bicifadine Hydrochloride in humans are MAO-B and CYP2D6

Transport and Distribution

It is known that Bicifadine Hydrochloride is well absorbed in all species tested

準備方法

合成経路と反応条件: ビシファジン塩酸塩は、3-アザビシクロ[3.1.0]ヘキサン、1-(4-メチルフェニル)-、(1R,5S)-から合成できます。 その方法の1つは、HCl塩とチオニルクロリドを低温で酢酸エチル中で反応させ、次に水酸化アンモニウムを加えることです 。 得られた生成物は、酢酸エチルと塩酸をイソプロピルアルコール中で再結晶化して、高純度のビシファジン塩酸塩を得ます .

工業生産方法: ビシファジン塩酸塩の工業生産は、同様の合成経路を使用しますが、より大規模です。 このプロセスには、最初の反応と結晶化段階に大型反応器を使用することが含まれており、最終生成物の高収率と高純度を保証します .

化学反応の分析

反応の種類: ビシファジン塩酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、その構造を改変し、薬理学的特性を変化させる可能性があります。

置換: 置換反応は、分子に異なる官能基を導入することができ、その活性と溶解性に影響を与えます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は水酸化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります .

類似化合物との比較

Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used for pain management.

Venlafaxine: Similar in its mechanism of action but primarily used as an antidepressant.

Milnacipran: Used for fibromyalgia and has a similar pharmacological profile.

Uniqueness: Bicifadine Hydrochloride is unique due to its broad-spectrum monoamine transporter inhibition, affecting norepinephrine, serotonin, and dopamine transporters . This makes it a “triple reuptake inhibitor,” providing a distinct advantage in treating various types of pain without the side effects associated with opioids .

特性

IUPAC Name |

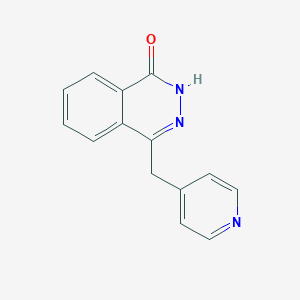

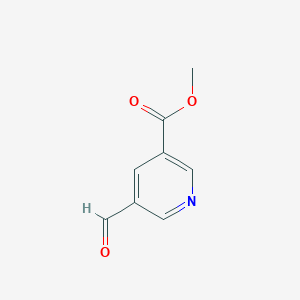

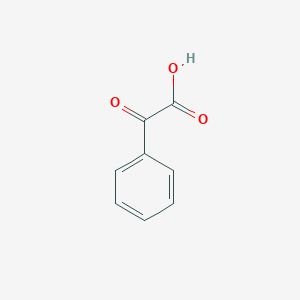

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985128 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-75-4 | |

| Record name | Bicifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。